![molecular formula C16H15ClN2O2S B2782716 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide CAS No. 2034594-98-2](/img/structure/B2782716.png)
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as indolines . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants. Physically, they are crystalline colorless in nature with specific odors .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
Antiviral Activity
Anti-Inflammatory Properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely and could potentially include a variety of cellular responses.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have a variety of potential effects at the molecular and cellular level.
Future Directions
properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-8,13,20H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQUOXEKSTHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide |
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